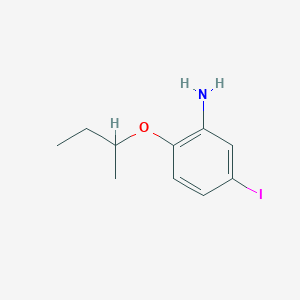
2-(Butan-2-yloxy)-5-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butan-2-yloxy)-5-iodoaniline is an organic compound characterized by the presence of an iodine atom and an aniline group substituted with a butan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-5-iodoaniline typically involves the reaction of 5-iodo-2-nitroaniline with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to facilitate the formation of the butan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butan-2-yloxy)-5-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents like acetone or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.
Reduction: Formation of 2-(Butan-2-yloxy)-5-aminoaniline.
Applications De Recherche Scientifique
2-(Butan-2-yloxy)-5-iodoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Butan-2-yloxy)-5-iodoaniline involves its interaction with specific molecular targets. The presence of the iodine atom and the butan-2-yloxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butan-2-yloxy)-4-iodoaniline
- 2-(Butan-2-yloxy)-6-iodoaniline
- 2-(Butan-2-yloxy)-5-bromoaniline
Uniqueness
2-(Butan-2-yloxy)-5-iodoaniline is unique due to the specific positioning of the iodine atom and the butan-2-yloxy group, which can significantly influence its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit distinct properties and interactions, making it valuable for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C10H14INO |
|---|---|
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
2-butan-2-yloxy-5-iodoaniline |
InChI |
InChI=1S/C10H14INO/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h4-7H,3,12H2,1-2H3 |
Clé InChI |
NIGUMUBMSGDBFU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=C(C=C(C=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


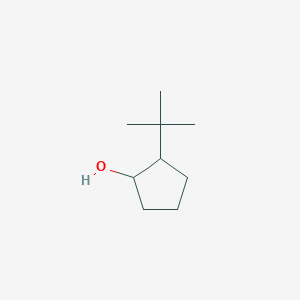
![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)
![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)


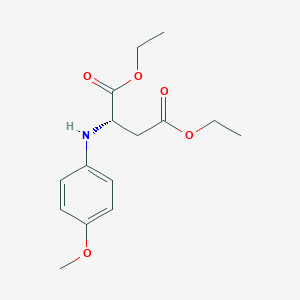

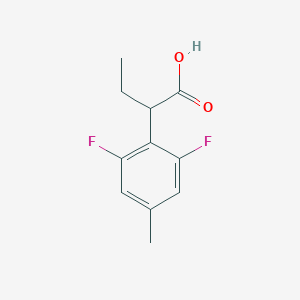

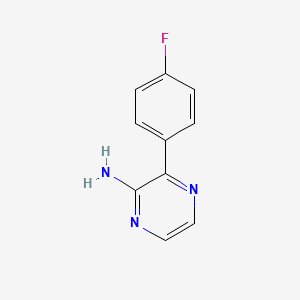
![1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
